Product packaging for N-Cbz-glycine Ethyl Ester(Cat. No.:CAS No. 1145-81-9)

N-Cbz-glycine Ethyl Ester

Cat. No.: B073256
CAS No.: 1145-81-9
M. Wt: 237.25 g/mol
InChI Key: HAIHOTOFCDNWDA-UHFFFAOYSA-N
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Description

Historical Context and Significance of the Benzyloxycarbonyl (Cbz) Group in Peptide Chemistry

The introduction of the benzyloxycarbonyl (Cbz or Z) group by Max Bergmann and Leonidas Zervas in 1932 marked a revolutionary moment in synthetic peptide chemistry. frontiersin.org Prior to this, the controlled assembly of amino acids into a defined peptide sequence was a formidable challenge due to the reactive nature of the amino group. The Cbz group provided a robust and reliable method for temporarily masking the nucleophilicity of the α-amino group of an amino acid, preventing unwanted side reactions during peptide bond formation. frontiersin.org

The brilliance of the Cbz group lies in its stability under the conditions required for peptide coupling and its susceptibility to cleavage under specific, mild conditions. It is readily introduced by reacting an amino acid with benzyl (B1604629) chloroformate in the presence of a base. Crucially, the Cbz group is stable to the basic conditions often used for the hydrolysis of simple alkyl esters and to the acidic conditions used to remove other protecting groups like the tert-butyloxycarbonyl (Boc) group, allowing for orthogonal protection strategies. nih.gov The removal of the Cbz group is typically achieved through catalytic hydrogenation (e.g., using H₂ gas and a palladium catalyst), which cleaves the benzyl-oxygen bond to release the free amine, carbon dioxide, and toluene (B28343). nih.gov This clean and efficient deprotection method was a significant advancement, enabling the stepwise elongation of peptide chains and paving the way for the synthesis of complex bioactive peptides that were previously inaccessible.

Strategic Utility of Ethyl Esters in Amino Acid Protection and Activation

The esterification of the carboxylic acid moiety of an amino acid, often as an ethyl ester, serves a dual purpose in organic synthesis: protection and activation. As a protecting group, the ethyl ester masks the acidity of the carboxylic acid, preventing it from interfering with reactions targeting other functional groups within the molecule. This protection is crucial during the coupling of the amino group of the esterified amino acid with the activated carboxyl group of another N-protected amino acid.

Furthermore, the ethyl ester enhances the solubility of amino acid derivatives in organic solvents, which is particularly advantageous for solution-phase synthesis. chembk.com While the ethyl ester itself is not an "active" ester in the sense that it readily reacts with amines, it serves as a stable precursor that can be readily converted into a more reactive species when desired. For instance, the ethyl ester can be hydrolyzed under basic conditions to reveal the free carboxylic acid, which can then be activated for peptide bond formation using a variety of coupling reagents. Alternatively, in some synthetic strategies, the ester can be directly converted to a hydrazide, which can then be transformed into a reactive acyl azide (B81097). The use of ethyl esters, therefore, provides a versatile handle for manipulating the carboxyl group of amino acids during complex synthetic sequences.

Scope and Research Trajectories for N-Cbz-glycine Ethyl Ester

This compound continues to be a valuable and frequently employed building block in modern organic synthesis, extending beyond its traditional role in simple dipeptide formation. Current research highlights its utility in the development of novel synthetic methodologies and the construction of complex, non-peptidic structures.

One significant area of research involves the use of this compound and its derivatives in catalytic asymmetric synthesis. For example, N-Cbz-α-chloroglycine ethyl ester, derived from this compound, has been utilized as a key substrate in enantioselective Mannich reactions to produce highly enantioenriched unnatural amino esters. nih.govacs.org These reactions, often catalyzed by chiral thioureas or other organocatalysts, demonstrate the potential of this scaffold to generate stereochemically complex products with high efficiency and selectivity. nih.govacs.org

Furthermore, research is exploring the direct functionalization of the α-C-H bond of N-protected glycine (B1666218) esters. While challenging due to the lower acidity of the α-proton compared to the N-H proton, recent studies have shown that with appropriate activation, such as the use of highly electron-withdrawing protecting groups on the nitrogen, catalytic Michael additions can be achieved. nih.gov While this compound itself may be less reactive in this context, it serves as a fundamental model and a starting point for the development of more activated derivatives.

Future research trajectories for this compound are likely to focus on its application in the synthesis of peptidomimetics and other biologically active molecules. Its simple, non-chiral glycine backbone makes it an ideal starting material for the introduction of various side chains and functional groups, allowing for the creation of diverse molecular libraries for drug discovery. The continued development of novel catalytic systems that can operate on this fundamental building block will undoubtedly expand its synthetic utility and solidify its position as a cornerstone of advanced organic synthesis.

Detailed Research Findings

The versatility of this compound is evident in its application in various synthetic transformations. The following table provides a summary of selected research findings, showcasing its role as a key reactant.

Reaction TypeReactantsCatalyst/ReagentsProductYieldReference
Peptide SynthesisN-Cbz-glycine, Glycine ethyl ester hydrochlorideMethoxy (B1213986) acetylene, Ethyl alcoholN-Cbz-glycyl-glycine-ethyl ester- google.com
Peptide SynthesisN-Cbz-L-leucine, Glycine ethyl esterMethoxy acetyleneN-Cbz-L-leucyl-glycine-ethylester- google.com
Mannich ReactionN-Cbz-α-chloroglycine ethyl ester, DibenzoylmethaneTakemoto's tertiary aminothiourea catalystMannich product90% acs.org
Mannich ReactionN-Cbz-α-chloroglycine ethyl ester, 1,3-diphenyl-1,3-propanedioneTakemoto's tertiary aminothiourea catalystEnantioenriched unnatural amino ester97% acs.org
AllylationEthyl N-Cbz-α-chloroglycinate, 2-methallyltrimelthylsilaneSquaramide catalyst (C4)N-Cbz-α-allylglycinate58-94% frontiersin.orgnih.gov

Physicochemical Properties of this compound

The physical and chemical properties of this compound are well-documented, facilitating its use in various synthetic applications.

PropertyValueReference
Molecular Formula C₁₂H₁₅NO₄ chembk.com
Molecular Weight 237.25 g/mol researchgate.net
Appearance White crystalline solid chembk.com
Melting Point ~80-85 °C chembk.com
Solubility Soluble in organic solvents (e.g., alcohols, ethers, chlorinated hydrocarbons); low solubility in water. chembk.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H15NO4 B073256 N-Cbz-glycine Ethyl Ester CAS No. 1145-81-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(phenylmethoxycarbonylamino)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H15NO4/c1-2-16-11(14)8-13-12(15)17-9-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAIHOTOFCDNWDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00150751
Record name Ethyl N-benzyloxycarbonyl-2-glycinate
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Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1145-81-9
Record name N-[(Phenylmethoxy)carbonyl]glycine ethyl ester
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Record name Ethyl N-benzyloxycarbonyl-2-glycinate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl N-benzyloxycarbonyl-2-glycinate
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Record name ethyl 2-(phenylmethoxycarbonylamino)acetate
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Synthetic Methodologies for N Cbz Glycine Ethyl Ester and Its Derivatives

Direct Synthesis Routes

Direct synthesis routes focus on the formation of N-Cbz-glycine ethyl ester from basic starting materials.

The benzyloxycarbonyl (Cbz or Z) group is a widely used protecting group for amines in amino acid chemistry. stackexchange.comechemi.com The synthesis of N-Cbz-glycine begins with the reaction of glycine (B1666218) with benzyl (B1604629) chloroformate. stackexchange.comechemi.com Under neutral conditions, glycine exists as a zwitterion, which makes the amine group unavailable for reaction. stackexchange.com Therefore, a base such as sodium hydroxide (B78521) is used to convert the glycine zwitterion into the glycinate (B8599266) anion, which has a free amine group that can react with benzyl chloroformate. stackexchange.com The reaction produces N-Cbz-glycine and hydrochloric acid, which is neutralized by the base to form a salt like sodium chloride. echemi.com

Following the N-protection, the carboxylic acid functionality of N-Cbz-glycine is esterified with ethanol (B145695) to yield this compound. This esterification can be achieved through various standard methods, often involving acid catalysis.

A procedural overview for the initial N-protection step is as follows:

Glycine is dissolved in an aqueous solution of sodium hydroxide. stackexchange.comechemi.com

The solution is cooled, and benzyl chloroformate is added. stackexchange.comechemi.com

The mixture is stirred to allow for the reaction to complete. stackexchange.comechemi.com

After the reaction, the solution is typically acidified to precipitate the N-Cbz-glycine product. stackexchange.com

ReactantReagentKey ConditionProduct
GlycineBenzyl Chloroformate, Sodium HydroxideBasic conditions to deprotonate glycineN-Cbz-glycine

An alternative approach involves the initial synthesis of the glycine ethyl ester, which is then N-protected. A common precursor is glycine ethyl ester hydrochloride. chemicalbook.comorgsyn.org Various methods exist for the synthesis of this precursor. orgsyn.org

One method for producing glycine ethyl ester hydrochloride involves the use of triethyl orthoformate. google.comwikipedia.org In this process, glycine and triethyl orthoformate are reacted in a solution of ethanol saturated with hydrogen chloride. google.com Triethyl orthoformate is an effective reagent for converting carboxylic acids to their corresponding ethyl esters. wikipedia.org It can drive the esterification to completion by reacting with the water byproduct to form ethanol and ethyl formate (B1220265). wikipedia.org The reaction mixture is typically heated, and after completion, the product is isolated through distillation, washing, and recrystallization. google.com

Another established method for synthesizing glycine ethyl ester hydrochloride involves reacting glycine with absolute alcohol and hydrogen chloride. orgsyn.org Thionyl chloride in ethanol can also be used to achieve this transformation, with yields reported to be around 90.4%. chemicalbook.com

Starting MaterialReagent(s)Product
GlycineTriethyl orthoformate, Ethanol, Hydrogen Chloride, ZnCl2 (catalyst)Glycine ethyl ester hydrochloride
GlycineThionyl chloride, EthanolGlycine ethyl ester hydrochloride
MethyleneaminoacetonitrileAbsolute ethanol, Hydrogen chlorideGlycine ethyl ester hydrochloride

A described method for preparing this compound involves the reaction of the N-protecting group of glycine with acetic anhydride (B1165640). This reaction is typically performed at room temperature under basic conditions. Following the reaction, purification of the product can be achieved by crystallization or column chromatography.

Derivatization Strategies via the Carboxyl Functionality

The carboxyl group of N-Cbz-glycine can be derivatized to form various esters or activated intermediates, which are crucial for peptide synthesis.

4-Methoxybenzyl (PMB) esters are useful derivatives in peptide synthesis. One method for their preparation involves reacting N-Cbz glycine with 4-methoxybenzyl chloride in the presence of a base like triethylamine. nih.gov This method has been shown to be successful with glycine derivatives. nih.gov

Other strategies for the synthesis of PMB esters include:

The reaction of N-Cbz glycine with 4-methoxyphenyldiazomethane. nih.gov

The addition of 4-methoxybenzyl alcohol to acid chlorides in the presence of a base. nih.gov

The reaction of 4-nitrophenyl esters of N-Cbz glycine with 4-methoxybenzyl alcohol, promoted by an amine base such as imidazole. nih.gov

The nucleophilic addition of 4-methoxybenzyl alcohol to N-acylimidazoles in the presence of pyridinium (B92312) salts. nih.gov

N-Cbz Glycine DerivativeReagent(s)Product
N-Cbz glycine4-Methoxybenzyl chloride, TriethylamineN-Cbz-glycine 4-methoxybenzyl ester
N-Cbz glycine4-MethoxyphenyldiazomethaneN-Cbz-glycine 4-methoxybenzyl ester
N-Cbz glycine acid chloride4-Methoxybenzyl alcohol, BaseN-Cbz-glycine 4-methoxybenzyl ester
N-Cbz glycine 4-nitrophenyl ester4-Methoxybenzyl alcohol, ImidazoleN-Cbz-glycine 4-methoxybenzyl ester
N-Benzoylimidazole (as a model)4-Methoxybenzyl alcohol, Pyridinium chloride4-Methoxybenzyl benzoate

In peptide synthesis, the carboxyl group of an N-protected amino acid, such as N-Cbz-glycine, must be activated to facilitate the formation of a peptide bond with the amino group of another amino acid. bachem.commdpi.com This activation is a critical step in the condensation reaction. bachem.com

Several methods for activating the carboxyl group have been developed, including:

Active Esters : Stable, reactive amino acid derivatives like pentafluorophenyl (OPfp) and hydroxysuccinimido (OSu or NHS) esters are widely used. bachem.com

Carboxylic Halides : The formation of acid chlorides or fluorides. bachem.com

Carboxylic Azides . bachem.com

Anhydrides : Both symmetrical and mixed anhydrides can be formed. bachem.com

Carbodiimides : Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC) are commonly used, often with additives to suppress side reactions. bachem.com

Acylbenzotriazoles : N-(Cbz-α-aminoacyl)benzotriazoles can be coupled with unprotected amino acids in high yields. researchgate.net

Alkoxyacetylenes : Reagents like methoxyacetylene (B14055853) can be used to couple N-Cbz-amino acids with amino acid esters. google.com

The choice of coupling reagent and strategy is crucial to achieve high coupling rates while minimizing side reactions, particularly racemization. bachem.commdpi.com

Synthesis of α-Chloroglycine Ethyl Ester Precursors and Analogues

The synthesis of α-chloroglycine ethyl ester derivatives is a key step in the elaboration of various non-proteinogenic α-amino acids. These chlorinated intermediates serve as valuable precursors that can be functionalized through nucleophilic substitution at the α-position.

Preparation of N-Cbz α-chloroglycine ethyl ester as a Model Substrate

A significant method for the preparation of N-protected α-chloroglycine esters involves an acetyl chloride-mediated cascade transformation. This approach allows for the in-situ generation of the pivotal α-chloroglycine intermediate, which can then be directly utilized in subsequent reactions. While the direct synthesis of N-Cbz-α-chloroglycine ethyl ester is a target, a closely related analogue, N-Cbz-α-chloroglycine benzyl ester, serves as an excellent model substrate to illustrate the synthetic methodology. nih.gov

The synthesis of this model compound is achieved through a one-pot reaction involving a primary carbamate (B1207046), a glyoxylate (B1226380), and a halogenating agent. Specifically, benzyl carbamate and benzyl glyoxylate hydrate (B1144303) are reacted in the presence of acetyl chloride and a catalytic amount of acetic acid. nih.gov This reaction proceeds efficiently to yield the desired N-Cbz-α-chloroglycine benzyl ester. The conditions for this transformation are detailed in the table below.

Table 1. Reaction Conditions for the Synthesis of N-Cbz-α-chloroglycine benzyl ester

Reagent/Parameter Moles (mmol) Equivalents Concentration/Volume Temperature (°C) Time (h)
Benzyl carbamate 0.50 1.0 - 60 16
Benzyl glyoxylate hydrate 0.60 1.2 - 60 16
Acetyl chloride 1.50 3.0 107 µL 60 16
Acetic acid 0.05 0.1 3 µL 60 16

The reaction is conducted under an inert argon atmosphere to prevent side reactions with atmospheric moisture. The mixture is stirred at 60 °C for 16 hours, after which the product can be isolated by direct evaporation of the solvent under vacuum, affording the N-Cbz-α-chloroglycine benzyl ester in quantitative yield as a white solid. nih.gov This efficient protocol highlights a practical route to access N-Cbz protected α-chloro glycine esters, which are versatile intermediates in organic synthesis. The successful synthesis of this benzyl ester model strongly suggests that a similar strategy could be employed for the preparation of the corresponding ethyl ester by substituting benzyl glyoxylate with ethyl glyoxylate.

Role in Peptide Chemistry and Bioconjugation Strategies

Building Block in Peptide Synthesis

As a derivative of the simplest amino acid, glycine (B1666218), N-Cbz-glycine ethyl ester provides the foundational glycyl unit for elongating peptide chains. Its structure is engineered for stability under coupling conditions and selective deprotection, ensuring that peptide bonds are formed in a specific and predetermined sequence.

Solution-phase peptide synthesis (SPPS), the classical method for creating peptides, relies on the sequential coupling of amino acid derivatives in a homogenous solvent system. libretexts.org In this methodology, this compound serves as a key starting material. The protected amino group of one amino acid is coupled with the protected carboxyl group of another, using a coupling agent to facilitate the formation of an amide bond. libretexts.org For instance, N-Cbz-glycine can be reacted with an amino acid ester, such as glycine ethyl ester, in solution to form a dipeptide. google.com This process involves activating the carboxylic acid of the N-protected amino acid, which then reacts with the free amino group of the ester-protected amino acid. gcwgandhinagar.com The resulting dipeptide remains protected at both termini, allowing for selective deprotection at either the N-terminus (by removing the Cbz group) or the C-terminus (by hydrolyzing the ester) for further chain elongation. While newer methods have been developed, solution-phase synthesis remains a valuable technique, especially for large-scale production or for peptides that are difficult to synthesize on a solid support. libretexts.org

Solid-phase peptide synthesis (SPPS) revolutionized peptide chemistry by anchoring the C-terminal amino acid to a solid polymer resin and building the peptide chain stepwise. peptide.com The benzyloxycarbonyl (Cbz) protecting group, integral to this compound, was a foundational component in the early development of SPPS by Merrifield. chemrxiv.orgnih.gov

In the context of SPPS, the Cbz group is part of an orthogonal protection strategy. This means that the N-terminal protecting group (like Cbz) and side-chain protecting groups can be removed under different chemical conditions. peptide.com The Cbz group is stable to the mild acids (like trifluoroacetic acid, TFA) used to remove other protecting groups such as the tert-butoxycarbonyl (Boc) group, but it can be cleaved using strong acids like hydrobromic acid in acetic acid or anhydrous hydrogen fluoride (B91410) (HF). bachem.com

However, in modern SPPS, the fluorenylmethyloxycarbonyl (Fmoc) protecting group is more commonly used for N-terminal protection due to the milder basic conditions (e.g., piperidine) required for its removal. peptide.comacs.org The harsh acidic conditions needed to cleave the Cbz group can potentially degrade sensitive peptide sequences. Therefore, while Cbz-protected amino acids are compatible with SPPS, they are more frequently associated with older Boc-based strategies rather than the more prevalent Fmoc-based approaches.

The function of this compound as a building block is clearly demonstrated in the synthesis of dipeptides. A prime example is the formation of N-Cbz-glycyl-glycine-ethyl ester. In a typical solution-phase synthesis, N-Cbz-glycine is coupled with glycine ethyl ester hydrochloride. google.com The reaction is facilitated by a coupling agent, such as methoxy (B1213986) acetylene, which activates the carboxyl group of N-Cbz-glycine, allowing it to form a peptide bond with the amino group of glycine ethyl ester. google.com The resulting product, N-Cbz-glycyl-glycine-ethyl ester, is itself a protected dipeptide, ready for further modification. The Cbz group can be removed to allow coupling at the N-terminus, or the ethyl ester can be hydrolyzed to permit chain extension from the C-terminus.

Table 1: Example Synthesis of a Dipeptide

Reactant 1 Reactant 2 Coupling Agent Product

This stepwise approach, using precisely protected building blocks, is fundamental to constructing peptides with a defined amino acid sequence. orgsyn.org

Protective Group Chemistry

The utility of this compound in peptide synthesis is entirely dependent on the specific roles of its two protecting groups: the benzyloxycarbonyl (Cbz) group on the amine and the ethyl ester on the carboxylic acid. These groups temporarily mask the reactive functionalities, preventing unwanted side reactions and allowing for controlled, sequential peptide bond formation.

The benzyloxycarbonyl (Cbz, or Z) group is one of the most important and historically significant protecting groups for amines in peptide synthesis. bachem.comtotal-synthesis.com It is introduced by reacting the amino group of glycine with benzyl (B1604629) chloroformate (Cbz-Cl) under basic conditions, which converts the nucleophilic amine into a much less reactive carbamate (B1207046). highfine.comstackexchange.com

The primary advantages of the Cbz group are its stability and selective removal. It is resistant to mildly acidic and basic conditions, ensuring it remains intact during subsequent coupling steps. total-synthesis.com Its removal is typically achieved through catalytic hydrogenolysis (e.g., using hydrogen gas with a palladium-on-carbon catalyst) or with strong acids. bachem.comtotal-synthesis.com This specific method of cleavage allows chemists to deprotect the N-terminus without disturbing other protecting groups on the peptide, a critical feature for the controlled, directional synthesis of complex molecules.

The ethyl ester serves as a simple and effective protecting group for the carboxylic acid functionality of glycine. gcwgandhinagar.com Carboxyl groups are typically protected as esters (e.g., methyl, ethyl, or benzyl esters) to prevent the acidic proton from interfering with base-catalyzed reactions and to block the carbonyl group from unwanted nucleophilic attack during the peptide coupling step. gcwgandhinagar.comddugu.ac.in

The ethyl ester is formed through standard esterification methods, such as reacting glycine with ethanol (B145695) in the presence of an acid catalyst. semanticscholar.org This group is stable under the neutral or mildly acidic conditions used for peptide coupling and can withstand the catalytic hydrogenolysis used to remove the Cbz group. The ethyl ester can be readily removed when desired by saponification—hydrolysis using a base such as sodium hydroxide (B78521)—to regenerate the free carboxylic acid. libretexts.org This allows for either the completion of the peptide synthesis or further elongation of the peptide chain from the C-terminus.

Deprotection Strategies (e.g., hydrogenolysis) and their Selectivity

The removal of the Cbz protecting group is most commonly and efficiently achieved through hydrogenolysis. This process involves the cleavage of the carbon-oxygen bond in the benzyl portion of the carbamate by hydrogen gas, typically in the presence of a metal catalyst.

Catalytic Hydrogenation: This is the classic method for Cbz deprotection. The reaction is carried out under an atmosphere of hydrogen gas (H₂) with a heterogeneous catalyst, most frequently palladium on carbon (Pd/C). The process is highly efficient and clean, yielding the deprotected amine, toluene (B28343), and carbon dioxide as byproducts, which are easily removed. The mild, neutral pH conditions of catalytic hydrogenation make it compatible with many other functional groups and protecting groups that are sensitive to acids or bases.

Catalytic Transfer Hydrogenation: An alternative to using hydrogen gas, which can be cumbersome and hazardous to handle, is transfer hydrogenolysis. In this method, a hydrogen donor molecule is used to transfer hydrogen to the substrate in the presence of the catalyst. Common hydrogen donors include formic acid (HCOOH), ammonium (B1175870) formate (B1220265) (HCONH₄), and cyclohexene. This technique offers the advantages of experimental simplicity and avoids the need for specialized high-pressure hydrogenation apparatus.

Selectivity and Orthogonality: A key advantage of the Cbz group is the unique nature of its cleavage by hydrogenolysis, which makes it "orthogonal" to many other protecting groups used in peptide synthesis. For instance, the tert-butyloxycarbonyl (Boc) group is removed by acid, and the 9-fluorenylmethoxycarbonyl (Fmoc) group is cleaved by base. A molecule can, therefore, contain both a Cbz and a Boc group; the Boc group can be selectively removed with an acid like trifluoroacetic acid (TFA) while the Cbz group remains intact. Conversely, the Cbz group can be removed by hydrogenolysis without affecting Boc or Fmoc groups. This orthogonality is a critical principle in the strategic planning of complex peptide syntheses, allowing for the selective deprotection of specific amino groups at different stages of the synthesis.

While highly selective, catalytic hydrogenation can sometimes affect other functional groups. For example, aryl halides (iodides, bromides) may undergo dehalogenation, and nitro groups can be reduced. In such cases, alternative deprotection methods or careful selection of reaction conditions are necessary.

Acid-Mediated Deprotection: Although hydrogenolysis is the primary method, strong acidic conditions, such as hydrogen bromide (HBr) in acetic acid or liquid hydrogen fluoride (HF), can also cleave the Cbz group. However, these harsh conditions are less selective and can affect other acid-labile protecting groups (like Boc) and the peptide itself, limiting their application in modern peptide synthesis.

Table 1: Common Deprotection Methods for the Cbz Group
MethodReagentsConditionsSelectivity/Notes
Catalytic HydrogenationH₂, Pd/CNeutral pH, room temperatureHighly selective; orthogonal to Boc and Fmoc groups.
Transfer HydrogenationPd/C with HCOOH or HCONH₄Neutral pH, room temperatureAvoids use of H₂ gas; offers similar selectivity.
Strong Acid CleavageHBr in Acetic Acid, HFHarsh acidic conditionsLess selective; can cleave other acid-labile groups.

Comparative Analysis with Other Protecting Groups (e.g., Boc, phenylthiocarbonyl) in Peptide Synthesis

The choice of an α-amino protecting group is a critical decision in peptide synthesis strategy, dictating the conditions for deprotection throughout the chain elongation process. The Cbz group, while historically significant, is often compared with other key protecting groups like Boc and phenylthiocarbonyl.

Cbz vs. Boc: The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups in peptide synthesis, particularly in the "Boc/Bzl" solid-phase peptide synthesis (SPPS) strategy.

Stability and Deprotection: The most significant difference lies in their deprotection chemistry. Cbz is stable under the acidic and basic conditions used in peptide synthesis but is removed by hydrogenolysis. In contrast, the Boc group is specifically designed to be labile to moderate acids, such as trifluoroacetic acid (TFA), while being stable to hydrogenolysis and weak bases.

Orthogonality: This difference in lability makes the Cbz and Boc groups orthogonal to each other. A synthetic strategy can employ both groups to protect different amine sites (e.g., the α-amino group and a lysine (B10760008) side-chain amine), allowing for the selective removal of one in the presence of the other.

Application: The Boc group became the cornerstone of early automated solid-phase synthesis. The Cbz group is more commonly used in solution-phase synthesis, although its stability to TFA makes it a useful side-chain protecting group in Boc-based SPPS.

Cbz vs. Phenylthiocarbonyl: The phenylthiocarbonyl group is less common as a standard α-amino protecting group for chain elongation but is highly valuable in specific chemical ligation strategies.

Introduction and Function: The phenylthiocarbonyl group can be introduced onto an amino group using phenylthiochloroformate. Its primary application is not as a temporary protecting group in stepwise synthesis but as an activatable handle for chemoselective ligation.

Reactivity: A key reaction of the phenylthiocarbonyl group is its chemoselective coupling with a cysteinyl peptide to form a stable thiocarbamate bond. This "thiocarbamate ligation" is a powerful tool for linking peptide fragments, often in a way that is complementary to other ligation methods.

Comparison: Unlike the Cbz group, which serves primarily to mask the reactivity of the amine, the phenylthiocarbonyl group is introduced to facilitate a specific, bond-forming reaction. The Cbz group is removed to reveal the free amine for the next coupling step, whereas the phenylthiocarbonyl group is consumed in the ligation reaction to form the final thiocarbamate linkage.

Table 2: Comparison of Amine Protecting Groups
Protecting GroupAbbreviationDeprotection ConditionPrimary Application
BenzyloxycarbonylCbz or ZCatalytic HydrogenolysisSolution-phase synthesis, orthogonal side-chain protection.
tert-ButoxycarbonylBocAcid (e.g., TFA)Solid-phase peptide synthesis (Boc/Bzl strategy).
PhenylthiocarbonylPhTCConsumed in reactionChemoselective thiocarbamate ligation.

Applications in Advanced Peptide Architectures

Beyond linear peptide synthesis, this compound and related Cbz-protected amino acids are instrumental in the construction of more complex and non-natural peptide structures.

Synthesis of Peptide Nucleic Acid (PNA) Monomers and Analogues

Peptide Nucleic Acids (PNAs) are DNA mimics where the sugar-phosphate backbone is replaced by a repeating N-(2-aminoethyl)glycine (AEG) pseudopeptide backbone. The synthesis of PNA monomers requires the protection of the exocyclic amino groups on the nucleobases (cytosine, adenine, and guanine) to prevent side reactions during backbone assembly.

The Cbz group is an effective choice for this purpose. In the synthesis of a cytosine-containing PNA monomer, for example, the exocyclic amino group of the cytosine base is first protected as its N-benzyloxycarbonyl derivative. This Cbz-protected nucleobase is then coupled to an acetic acid derivative, which is subsequently attached to the AEG backbone. The stability of the Cbz group ensures it remains intact during these coupling steps. While other protecting groups like Boc are also used in PNA synthesis, the Cbz group offers a robust and orthogonal protection strategy, particularly in earlier solution-phase approaches to monomer synthesis.

Tail-to-Side Chain Cyclic Peptides and Thiocarbamate Ligation

Cyclic peptides often exhibit enhanced stability and bioactivity compared to their linear counterparts. "Tail-to-side chain" cyclization involves forming a bond between the N- or C-terminus of the peptide and a reactive group on an amino acid side chain.

While not directly involving thiocarbamate ligation, the Cbz group plays a role in facilitating other types of intramolecular cyclizations. For instance, a Cbz-protected aminopropyl-phenylalaninamide derivative can undergo an intramolecular N-acyliminium ion cyclization. This reaction forms a covalent bond between the peptide backbone (the "tail") and a derivative attached to the phenylalanine side chain, resulting in a stable bicyclic peptidomimetic. The Cbz group serves to protect the secondary amine during the synthetic sequence leading up to the key cyclization step.

In the context of thiocarbamate ligation, a peptide containing a Cys residue can react with a peptide bearing an N-terminal phenylthiocarbonyl group to form a cyclic peptide. While this compound is not directly the reactive partner, the principles of Cbz protection are essential for synthesizing the linear peptide precursors required for such cyclization strategies, ensuring that specific amino groups remain unreactive until the desired cyclization step.

N- to C-Peptide Synthesis Methodologies

The vast majority of peptide synthesis, especially on solid phase, proceeds in the C-terminus to N-terminus (C-to-N) direction. However, there is growing interest in N-to-C synthesis methodologies, which mimic the direction of ribosomal protein synthesis.

In one such N-to-C strategy, an N-Cbz-protected amino acid, such as N-Cbz-leucine, is activated with 2,2′-dipyridyl disulfide and triphenylphosphine. This activation forms a reactive thiopyridyl ester intermediate. This activated N-Cbz-amino acid then reacts with the free amino group of an amino acid ester, like glycine ethyl ester, to form a dipeptide. This process elongates the peptide chain from the N-terminus to the C-terminus. The Cbz group is crucial here as it protects the N-terminus of the activated amino acid, preventing self-polymerization and ensuring that the coupling occurs in the desired direction. This methodology highlights a non-canonical application where this compound could serve as the C-terminal component reacting with an activated N-Cbz-amino acid thioester.

Mechanistic Investigations and Reaction Pathways

Mechanism of Action as a Protected Amino Acid Derivative

N-Cbz-glycine ethyl ester is a dually protected form of the amino acid glycine (B1666218). The benzyloxycarbonyl (Cbz or Z) group protects the amino terminus, while the ethyl ester protects the carboxyl terminus. jindunchemistry.com This protection strategy is fundamental in peptide synthesis, as it prevents unwanted side reactions and allows for the specific, controlled formation of peptide bonds. jindunchemistry.com

The mechanism for installing the Cbz protecting group typically involves the reaction of glycine with benzyl (B1604629) chloroformate (Cbz-Cl) under basic conditions, such as in the presence of sodium hydroxide (B78521). total-synthesis.comstackexchange.com Glycine, which exists as a zwitterion under neutral conditions, is first deprotonated by the base to expose the nucleophilic amino group. stackexchange.com This free amine then performs a nucleophilic attack on the highly reactive carbonyl carbon of benzyl chloroformate. total-synthesis.com The subsequent loss of a chloride ion and a proton results in the formation of the stable carbamate (B1207046) linkage characteristic of the Cbz group. total-synthesis.comstackexchange.com

A key feature of the Cbz group is its stability under a range of conditions, including those involving mild acids and bases, which makes it orthogonal to other common amine protecting groups like Boc (tert-butyloxycarbonyl) and Fmoc (fluorenylmethyloxycarbonyl). total-synthesis.com The primary mechanism for the removal (deprotection) of the Cbz group is catalytic hydrogenolysis. total-synthesis.com This reaction is typically carried out using hydrogen gas (H₂) and a palladium on carbon (Pd/C) catalyst. total-synthesis.commissouri.edu The mechanism involves the reductive cleavage of the benzylic C-O bond, releasing toluene (B28343) and an unstable carbamic acid intermediate, which readily decarboxylates to yield the free amine. total-synthesis.com Alternative "H₂ donors" can also be employed in a process known as transfer hydrogenation. total-synthesis.com

Protecting GroupMoiety ProtectedTypical Protection ReagentPrimary Deprotection Mechanism
Cbz (Benzyloxycarbonyl) Amino GroupBenzyl ChloroformateCatalytic Hydrogenolysis
Ethyl Ester Carboxyl GroupEthanol (B145695) (via esterification)Saponification or Acid Hydrolysis

Mechanistic Studies of Catalyzed Reactions

The reactivity of this compound is often mediated by catalysts, with deprotection being a prime example. The hydrogenolysis of the Cbz group is a surface-catalyzed reaction occurring on a heterogeneous catalyst like Pd/C. missouri.edu Studies have shown that active Pd/C catalysts can be generated in situ from precursors like palladium(II) acetate (B1210297) and charcoal in methanol, providing a reproducible protocol for this transformation. missouri.edu

Beyond deprotection, derivatives of this compound participate in other catalyzed reactions. For instance, the electrocatalytic cross-dehydrogenative coupling of N-arylglycine esters has been achieved using tetra-n-butylammonium iodide (n-Bu₄NI) as a redox catalyst. beilstein-journals.org A plausible mechanism for this C-C bond-forming reaction is outlined below:

Anodic oxidation of the iodide ion generates reactive iodine species (I₂ or I⁺). beilstein-journals.org

These species react with the N-arylglycine ester to form an N-iodo intermediate. beilstein-journals.org

Elimination of hydrogen iodide (HI) from this intermediate yields a reactive imine. beilstein-journals.org

In the presence of an acid, the protonated imine undergoes nucleophilic attack by a C-H nucleophile to form the final α-functionalized product. beilstein-journals.org

While not specific to this compound itself, computational studies on the hydrogenation of esters catalyzed by manganese complexes provide general mechanistic insights relevant to the ethyl ester group. These studies highlight the crucial role of base additives, such as potassium tert-butoxide (KOtBu), which can lower the activation barriers for both H₂ dissociation and the subsequent hydrogenation step, thereby promoting catalyst activity and regeneration. tudelft.nl

Electrophilic Intermediate Generation (e.g., N-acyliminium ions from N-Cbz α-chloroglycine ethyl ester)

Derivatives of this compound, such as N-Cbz-α-chloroglycine ethyl ester, serve as valuable precursors for generating highly reactive electrophilic intermediates. Specifically, these α-chloro species can generate N-acyliminium ions (or more precisely, N-carbamoyl iminium ions), which are potent electrophiles used to form new carbon-carbon bonds at the α-position. nih.govsdu.dk

Mechanistic investigations suggest that the formation of these intermediates proceeds via an Sₙ1-like pathway. nih.gov The chloride acts as a leaving group, and the resulting carbocation is stabilized by the adjacent nitrogen atom, forming the N-acyliminium ion. Kinetic studies of the reaction between N-Cbz-α-chloroglycine ester and various nucleophiles support a mechanism where the nucleophile adds to an iminium–chloride tight ionic pair. nih.gov The formation of the initial α-chloroglycine intermediate has been identified as the likely rate-determining step in a one-pot synthesis of non-proteinogenic α-amino esters. nih.gov

Table of Reaction Intermediates and Their Precursors

Precursor Intermediate Type of Reaction
N-Cbz-α-chloroglycine ethyl ester N-carbamoyl iminium ion Sₙ1-like substitution

Stereochemical Control and Racemization Prevention in Coupling Reactions

A paramount challenge in peptide synthesis is the preservation of stereochemical integrity at the α-carbon of the amino acids being coupled. The choice of the N-terminal protecting group is critical in this regard. Urethane-based protecting groups, such as Cbz, are renowned for their ability to suppress racemization during peptide bond formation. nih.gov

Racemization during the activation of the carboxyl group often proceeds through the formation of a planar 5(4H)-oxazolone intermediate. nih.gov While N-acyl protected amino acids (e.g., N-acetyl) readily form 2-alkyl-5(4H)-oxazolones that are highly prone to epimerization, N-Cbz protected amino acids form 2-alkoxy-5(4H)-oxazolones. nih.gov These alkoxy-substituted oxazolones are significantly more stable chirally and are less susceptible to tautomerization and subsequent racemization prior to coupling. nih.gov

Comparative Racemization Tendency in Oxazolone Intermediates

N-Protecting Group Type Oxazolone Intermediate Racemization Tendency
Acyl (e.g., Benzoyl) 2-alkyl-5(4H)-oxazolone High

Studies have demonstrated the dramatic difference in racemization rates. For example, N-Cbz-glycyl-L-methionine pentafluorophenyl ester showed a significantly higher rate of racemization compared to the N-Cbz-L-methionine equivalent, illustrating that the risk of racemization is higher for an activated peptide compared to an activated single amino acid derivative. nih.gov The reaction conditions, including the choice of base, also play a role; sterically hindered bases can further protect against the loss of optical purity. The use of mild coupling conditions, for instance with methanesulfonyl chloride and N-methylimidazole, has been shown to produce amides from N-Cbz-protected amino acids without racemization. organic-chemistry.org

Catalysis and Asymmetric Synthesis

Applications in Chiral Catalysis

N-Cbz-glycine ethyl ester and its derivatives, notably N-Cbz-α-chloroglycine ethyl ester, serve as crucial precursors in various organocatalytic reactions designed to construct stereochemically defined molecules. These methods leverage small chiral organic molecules as catalysts to induce enantioselectivity, providing powerful alternatives to traditional metal-based catalysts.

N-Cbz-α-chloroglycine ethyl ester has been effectively employed as a stable and practical surrogate for N-Cbz-protected imino esters in asymmetric Mannich reactions. This approach circumvents the instability often associated with the direct use of N-Cbz imines. The reaction, promoted by a chiral organocatalyst, facilitates the direct, one-pot synthesis of enantioenriched α-amino esters. researchgate.net The catalyst cooperatively generates an iminium ion from the α-chloro ester via chloride abstraction while simultaneously forming an enolate from a pronucleophile. These two reactive intermediates are held within the catalyst's chiral environment, leading to a highly stereoselective carbon-carbon bond formation. researchgate.net

This methodology has proven effective for the reaction of various malonates and β-ketoesters with in situ generated N-Cbz protected imines, yielding the corresponding Mannich bases in good yields and high enantioselectivities. nih.gov

Table 1: Asymmetric Mannich Reaction of N-Cbz α-chloroglycine ethyl ester This table is interactive. Users can sort and filter data as needed.

Pronucleophile Catalyst Yield (%) Enantiomeric Excess (ee %)
Diethyl Malonate Chiral Aminothiourea 95 98
Dibenzyl Malonate Chiral Aminothiourea 92 97
Ethyl Acetoacetate Chiral Aminothiourea 88 95

Data is synthesized from findings reported in cited literature. researchgate.netnih.govnih.gov

Chiral thiourea (B124793) derivatives have emerged as powerful organocatalysts in a variety of enantioselective transformations due to their ability to act as strong hydrogen-bond donors. researchgate.net This property is central to their catalytic activity, allowing them to activate and orient substrates within a chiral environment.

In the context of reactions involving N-Cbz-glycine derivatives, chiral aminothioureas play a dual role. researchgate.net They possess both a basic amine site (e.g., a tertiary amine) and the acidic thiourea moiety. In the Mannich reaction with N-Cbz α-chloroglycine ethyl ester, the thiourea group is proposed to bind and stabilize the chloride anion as it is abstracted, facilitating the formation of the key iminium ion intermediate. Simultaneously, the basic amine site deprotonates the pronucleophile to generate the corresponding enolate. This cooperative catalysis, where both the electrophile and the nucleophile are activated and organized by the same catalyst, is crucial for achieving high levels of stereocontrol. researchgate.net The non-covalent association of both reactive intermediates with the catalyst framework ensures a highly ordered transition state, leading to excellent enantioselectivity in the final product. researchgate.net

The synthesis of α-allyl amino esters, valuable precursors for non-proteinogenic amino acids, has been achieved with high enantioselectivity using hydrogen-donor catalysis. Specifically, the reaction of N-Cbz-α-chloroglycine ethyl ester with allylsilane and allylstannane nucleophiles can be catalyzed by chiral dual-hydrogen-bond donors like arylpyrrolidinosquaramides. nih.gov

This process operates through an anion-abstraction mechanism, where the chiral squaramide catalyst acts as a hydrogen-bond donor to abstract the chloride ion from the N-Cbz-α-chloroglycine ethyl ester. nih.gov This generates a chiral contact ion pair between the catalyst-anion complex and the resulting N-acyliminium ion. The allylic nucleophile then adds to this electrophilic intermediate in a highly face-selective manner, dictated by the chiral environment of the catalyst. This method provides access to a range of β-branched α-allyl amino esters with high enantioselectivities (up to 97% ee) and diastereoselectivities (>10:1 dr). nih.gov The protocol has been demonstrated to be scalable, allowing for gram-scale synthesis with low catalyst loading. nih.gov

Table 2: Squaramide-Catalyzed Enantioselective Allylation of N-Cbz α-chloroglycine ethyl ester This table is interactive. Users can sort and filter data as needed.

Allyl Nucleophile Catalyst Loading (mol%) Yield (%) Enantiomeric Excess (ee %)
Methallyltrimethylsilane 1 85 97
Allyltributylstannane 2 91 95
Cinnamyltrimethylsilane 2 88 92

Data is representative of findings reported in the cited literature. nih.gov

Chemo-Enzymatic Synthesis Approaches

Chemo-enzymatic methods offer a green and highly selective alternative to traditional chemical synthesis. Enzymes, operating under mild conditions, can catalyze the formation of peptide bonds with exquisite stereo- and regioselectivity, making them ideal for transformations involving this compound.

The protease papain has been utilized as a catalyst for the synthesis of peptides. nih.gov While often used for hydrolysis, under specific conditions (e.g., high substrate concentration, presence of organic co-solvents), the thermodynamic equilibrium can be shifted to favor synthesis over hydrolysis. Papain can catalyze the condensation of N-Cbz-protected amino acids, including N-Cbz-glycine, with amino acid esters or amides to form dipeptides. nih.gov

The mechanism involves the formation of an acyl-enzyme intermediate. The ester group of a substrate like this compound is attacked by the active site cysteine residue of papain, releasing ethanol (B145695) and forming a covalent thioester intermediate. This activated acyl group is then transferred to the amino group of a nucleophile (the amine component), resulting in the formation of a new peptide bond in a process known as aminolysis. acs.org This approach has been applied to the polymerization of amino acid ethyl esters, demonstrating the enzyme's ability to act on these substrates. acs.org

The use of N-protected amino acid esters as acyl donors in kinetically controlled enzymatic peptide synthesis is a well-established strategy. nih.gov In this approach, a hydrolase enzyme (like a protease or lipase) catalyzes the rapid formation of an acyl-enzyme intermediate from the ester substrate. This reactive intermediate is then intercepted by an amine nucleophile to form the desired amide bond. This aminolysis reaction must occur faster than the competing hydrolysis (reaction with water) to achieve high yields.

Several enzymes have been shown to be effective for this transformation:

α-Chymotrypsin : This serine protease can catalyze peptide synthesis using N-protected amino acid esters as acyl donors. To enhance the reaction, more reactive esters, such as carbamoylmethyl (Cam) esters of N-Cbz-amino acids, have been used to achieve high yields (up to 90%) in dipeptide synthesis. researchgate.netnih.gov

Lipases and Other Proteases : Industrial enzymes like lipase (B570770) from Candida antarctica (e.g., Novozym 435) and proteases like Alcalase are robust catalysts for amidation reactions. researchgate.netnih.gov They can facilitate the synthesis of C-terminal amides from N-Cbz-protected amino acid esters (including methyl and benzyl (B1604629) esters) with high chemical and enantiomeric purity. researchgate.net This ester-amide interconversion is a powerful tool for green amide bond formation. nih.gov

Porcine Liver Esterase (PLE) : PLE has also been shown to generate dipeptides from N-protected amino acid esters, highlighting the utility of esterases in addition to proteases and lipases for this type of transformation. nih.gov

Table 3: Enzymatic Amidation using N-Protected Amino Acid Esters This table is interactive. Users can sort and filter data as needed.

Enzyme Acyl Donor Substrate Nucleophile Yield (%)
α-Chymotrypsin N-Cbz-Phe-OCam Phe-NH2 ~90
Alcalase N-Cbz-Ala-OMe Aniline >85
Novozym 435 Fatty Acid Ester Phenylglycinol ~89

Data compiled from various studies to illustrate the principle. researchgate.netresearchgate.netnih.govias.ac.in

Transition Metal-Catalyzed Reactions

Transition metal catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective pathways for the formation of complex molecules. In the context of this compound, catalysis by transition metals facilitates a range of transformations, from cross-coupling reactions to transesterification processes. These methods are valued for their ability to proceed under mild conditions and with high functional group tolerance.

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of carbon-carbon and carbon-heteroatom bond formation in organic chemistry, recognized with the 2010 Nobel Prize in Chemistry. yonedalabs.com These reactions, such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination, have revolutionized the synthesis of pharmaceuticals, natural products, and organic materials. wikipedia.orglibretexts.orgyoutube.com The general mechanism for these processes often involves a catalytic cycle that includes oxidative addition of an organohalide to a Palladium(0) species, followed by transmetalation (in the case of Suzuki), migratory insertion (in the case of Heck), or reaction with a terminal alkyne (Sonogashira) or amine (Buchwald-Hartwig), and concluding with reductive elimination to yield the product and regenerate the catalyst. wikipedia.orgwikipedia.org

While these reactions are incredibly versatile, a review of the scientific literature does not provide specific examples of this compound being used as a primary substrate in its native form for major palladium-catalyzed cross-coupling reactions. For this compound to participate directly in these reactions, it would typically require modification to incorporate either a leaving group (like a halide or triflate) or a metallic or organometallic component (like a boronic acid or ester for a Suzuki reaction). For instance, if the glycine (B1666218) backbone were attached to an aryl halide, it could then undergo coupling with a variety of partners. However, without such functionalization, this compound itself does not act as a standard coupling partner in these palladium-catalyzed transformations.

Tetranuclear Zinc Cluster-Catalyzed Transesterification

A significant application of transition metal catalysis involving this compound is in transesterification reactions, particularly those catalyzed by a μ-oxo-tetranuclear zinc cluster, such as Zn₄(OCOCF₃)₆O. organic-chemistry.orgnih.gov This catalytic system has proven to be highly efficient for the transesterification of a wide array of methyl esters, including α-amino esters with common protecting groups like Fmoc, Boc, and Cbz. organic-chemistry.orgresearchgate.net The reaction proceeds under mild, nearly neutral conditions, which is advantageous as it prevents the epimerization of the chiral center in amino acid esters and is compatible with various sensitive functional groups. organic-chemistry.orgthieme-connect.com

The mechanism of the zinc cluster-catalyzed transesterification is believed to involve the coordination of the alcohol to a zinc center, followed by deprotonation to form a zinc alkoxide species. nih.gov This alkoxide then acts as the active nucleophile, attacking the carbonyl group of the ester substrate, in this case, this compound. The process is highly efficient and can be accelerated by the addition of alkyl amines or N-heteroaromatic ligands. nih.gov

Research has demonstrated the successful transesterification of Cbz-glycine methyl ester with various alcohols using this catalyst. thieme-connect.de Given the similar reactivity of methyl and ethyl esters in this context, these findings are directly applicable to this compound. The reaction tolerates a range of alcohols, including primary and secondary, and can be performed in solvents like diisopropyl ether, which facilitates the removal of the displaced alcohol (in this case, ethanol) via azeotropic distillation, thereby driving the reaction equilibrium toward the product. organic-chemistry.org

The table below summarizes representative results for the transesterification of a Cbz-protected glycine ester with different alcohols, catalyzed by a tetranuclear zinc cluster, illustrating the versatility of this method.

EntryAlcoholProductYield (%)
11-ButanolN-Cbz-glycine butyl ester95
22-PropanolN-Cbz-glycine isopropyl ester85
3Benzyl alcoholN-Cbz-glycine benzyl ester98
4CyclohexanolN-Cbz-glycine cyclohexyl ester89
Data is based on the transesterification of the corresponding methyl ester as reported in the literature and is representative of the expected reactivity for the ethyl ester. thieme-connect.de

Advanced Applications in Organic Transformation

Synthesis of Noncanonical α-Amino Acids

The synthesis of noncanonical (also known as non-proteinogenic) α-amino acids is crucial for developing novel peptides, pharmaceuticals, and probes for chemical biology. N-Cbz-glycine ethyl ester is a key precursor for these syntheses, acting as a glycine (B1666218) template that can be elaborated through α-carbon functionalization.

The core strategy involves the generation of a glycine enolate from this compound. The α-protons of the glycine unit are rendered acidic by the adjacent ester group. Treatment with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or lithium bis(trimethylsilyl)amide (LiHMDS), at low temperatures (e.g., -78 °C) results in deprotonation to form the corresponding enolate. This nucleophilic enolate can then be reacted with a variety of electrophiles to introduce a side chain at the α-position.

Key research findings in the alkylation of glycine derivatives have established this method as a foundational approach. Pioneering work demonstrated the feasibility of using chiral auxiliaries to achieve asymmetric alkylation of glycine imines and esters. core.ac.uk This principle of forming a glycine enolate followed by alkylation is directly applicable to this compound for the creation of diverse α-amino acids. core.ac.ukresearchgate.net

Table 1: General Scheme for Noncanonical α-Amino Acid Synthesis

StepDescriptionReagents & Conditions
1. Enolate Formation Deprotonation of the α-carbon to form a nucleophilic enolate.Strong base (e.g., LDA), anhydrous aprotic solvent (e.g., THF), low temperature (-78 °C).
2. Alkylation Reaction of the enolate with an electrophile to form a new C-C bond.Electrophile (e.g., alkyl halide, R-X), maintained at low temperature.
3. Work-up & Purification Quenching of the reaction and isolation of the α-substituted product.Aqueous quench, extraction, and chromatography.

This methodology allows for the introduction of a wide array of side chains, leading to the synthesis of α-alkyl, α-aryl, and other structurally diverse amino acids that are not found in nature.

Formation of β-Amino Acids via Curtius Rearrangement (from N-Boc derivative, relevant concept)

While this compound is an α-amino acid derivative, the principles of carbamate (B1207046) protection are central to the synthesis of β-amino acids using reactions like the Curtius rearrangement. This rearrangement provides a powerful method for converting a carboxylic acid into a protected amine with the loss of one carbon atom, which is a key step in forming the β-amino acid backbone.

The Curtius rearrangement involves the thermal or photochemical decomposition of an acyl azide (B81097) into an isocyanate, which is then trapped by a nucleophile. When benzyl (B1604629) alcohol is used as the trapping agent, a Cbz-protected amine is formed. This concept is pivotal for synthesizing Cbz-protected β-amino acids from dicarboxylic acid precursors.

A common route begins with a malonic acid monoester. The free carboxylic acid group is converted to an acyl azide, typically via activation as a mixed anhydride (B1165640) followed by reaction with sodium azide. The acyl azide is then subjected to the Curtius rearrangement in the presence of benzyl alcohol. The resulting isocyanate intermediate is trapped to yield a Cbz-protected amine at the β-position relative to the ester group, thus forming the β-amino acid scaffold. This demonstrates the conceptual relevance of Cbz-protection strategies in constructing amino acid analogues.

Preparation of Pharmaceutical Intermediates

This compound is a fundamental intermediate in the synthesis of peptides and peptidomimetics, many of which are active pharmaceutical ingredients or their precursors. The Cbz group provides N-terminal protection, allowing the carboxylic acid moiety (after ester hydrolysis) or the ester itself to participate in peptide bond formation without undesired self-polymerization. nbinno.com

A primary application is in the synthesis of dipeptides, which are themselves important intermediates for building larger, more complex peptide chains. For instance, N-Cbz-glycine can be coupled with glycine ethyl ester (or its hydrochloride salt) to form the dipeptide intermediate N-Cbz-glycyl-glycine ethyl ester. google.com This reaction exemplifies the controlled, stepwise construction of peptide backbones that is essential for pharmaceutical development.

Table 2: Example Reaction for Dipeptide Intermediate Synthesis

ReactionN-Cbz-glycyl-glycine ethyl ester Synthesis
Reactants N-Cbz-glycine, Glycine ethyl ester hydrochloride
Coupling Agent Methoxyacetylene (B14055853)
Solvent Ethyl alcohol
Conditions Heating in a closed vessel at 50 °C for 3 hours.
Work-up Removal of excess coupling agent, extraction with ethyl acetate (B1210297), and sequential washes.

Source: Adapted from patent literature describing peptide synthesis. google.com

This controlled method of peptide elongation is critical in the pharmaceutical industry for producing peptide therapeutics with high purity and defined sequences. nbinno.com

Synthesis of Specific Functionalized Glycine Derivatives

The reactivity of both the N-H (after deprotection) and ester functionalities of this compound allows for its conversion into a variety of specialized derivatives.

The synthesis of 2-(phthalidyl)glycinate derivatives can be achieved through the alkylation of a glycine enolate with a suitable phthalide-based electrophile. In a manner analogous to the synthesis of noncanonical α-amino acids (Section 6.1), the enolate of this compound can serve as the nucleophile. The reaction with an electrophile such as 3-bromo-phthalide or a related derivative would introduce the phthalidyl moiety at the α-carbon of the glycine backbone. This transformation provides access to a class of compounds with potential applications in medicinal chemistry and as complex synthetic intermediates.

The ethyl ester of this compound can be readily converted into its corresponding hydrazide, N-Cbz-glycine hydrazide. This transformation is a standard and efficient reaction in organic synthesis, typically achieved through direct hydrazinolysis. mdpi.com Hydrazides are valuable intermediates, serving as precursors for the synthesis of various heterocyclic compounds like pyrazoles and oxadiazoles, and for the formation of hydrazones. mdpi.com

The reaction involves treating this compound with hydrazine (B178648) hydrate (B1144303), often in an alcoholic solvent such as ethanol (B145695). The mixture is typically heated under reflux to drive the reaction to completion.

Table 3: Typical Conditions for Hydrazide Formation from Ester

ParameterConditionRationale
Reagent Hydrazine hydrate (N₂H₄·H₂O)Nucleophile that displaces the ethoxy group.
Stoichiometry Excess hydrazine hydrate (e.g., 5-20 equivalents)Ensures complete conversion and prevents side reactions like dimer formation. researchgate.net
Solvent Ethanol or MethanolSolubilizes reactants and allows for heating to reflux.
Temperature RefluxProvides the necessary activation energy for the reaction.
Reaction Time Several hours (monitored by TLC)Allows the reaction to proceed to completion. researchgate.net

Source: Based on general procedures for the synthesis of hydrazides from esters. mdpi.comresearchgate.net

The resulting N-Cbz-glycine hydrazide is a stable, often crystalline solid that can be isolated and used in subsequent synthetic steps.

Advanced Characterization and Analytical Methodologies

Application of Spectroscopic Techniques for Mechanistic Elucidation and Product Characterization (e.g., NMR, HRMS)

Spectroscopic methods are indispensable for the structural confirmation and purity analysis of N-Cbz-glycine ethyl ester. Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are primary techniques used for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the molecular structure by probing the chemical environment of atomic nuclei, primarily ¹H (proton) and ¹³C. For this compound, ¹H NMR spectroscopy can be used to confirm the presence and connectivity of all proton-containing functional groups. The spectrum would exhibit characteristic signals for the ethyl ester protons (a triplet and a quartet), the glycine (B1666218) methylene (B1212753) protons (a doublet), the benzylic protons of the Cbz group (a singlet), and the aromatic protons of the phenyl ring. Furthermore, NMR studies can be employed to investigate reaction kinetics and mechanisms, such as monitoring the progress of trans-esterification or protolysis by observing changes in signal intensity over time. dtic.milscielo.org.za

¹³C NMR spectroscopy complements the proton data by identifying all unique carbon atoms in the molecule, including the carbonyl carbons of the ester and the carbamate (B1207046), which have distinct chemical shifts.

Hypothetical ¹H and ¹³C NMR Data for this compound

NucleusFunctional GroupExpected Chemical Shift (ppm)Multiplicity
¹HEthyl (-CH₃)~1.25Triplet
¹HGlycine (-CH₂-)~3.95Doublet
¹HEthyl (-OCH₂-)~4.18Quartet
¹HBenzylic (-OCH₂Ph)~5.12Singlet
¹HAmide (-NH-)~5.30Triplet (broad)
¹HAromatic (Ph-)~7.35Multiplet
¹³CEthyl (-CH₃)~14.1-
¹³CGlycine (-CH₂-)~43.5-
¹³CEthyl (-OCH₂-)~61.5-
¹³CBenzylic (-OCH₂Ph)~67.0-
¹³CAromatic (Ph-)~128.0 - 136.0-
¹³CCarbamate (N-COO-)~156.5-
¹³CEster (-COO-)~170.0-

High-Resolution Mass Spectrometry (HRMS) is utilized to determine the precise molecular weight of a compound, which allows for the confirmation of its elemental formula. nih.gov For this compound (C₁₂H₁₅NO₄), HRMS would verify the mass with high accuracy, distinguishing it from other compounds with the same nominal mass.

HRMS Data for this compound

ParameterValue
Molecular FormulaC₁₂H₁₅NO₄
Calculated Monoisotopic Mass237.0998 u
Expected Ion (e.g., [M+H]⁺)238.1076 m/z

Chromatographic Analysis in Complex Mixture Separation and Purity Assessment (e.g., HPLC)

Chromatographic techniques are essential for both the purification of this compound after synthesis and the assessment of its purity. High-Performance Liquid Chromatography (HPLC) is a powerful analytical method for this purpose. sielc.com

A common approach for analyzing this compound is reverse-phase HPLC (RP-HPLC). In this method, the compound is passed through a column packed with a nonpolar stationary phase (such as C18-silica). A polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile, is used for elution. sielc.com The purity of the sample is determined by integrating the area of the detected peak, with a single, sharp peak indicating high purity. This method is highly reproducible and sensitive, making it ideal for quality control. sielc.com For preparative separations, column chromatography using silica (B1680970) gel is also a standard purification method.

Typical HPLC Parameters for Purity Analysis

ParameterCondition
TechniqueReverse-Phase HPLC (RP-HPLC)
ColumnC18, 5 µm particle size, 4.6 x 250 mm
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
ElutionGradient (e.g., 10% to 90% B over 20 minutes)
Flow Rate1.0 mL/min
DetectionUV at 254 nm (due to the phenyl ring)

Crystallographic Studies for Structural Determination (e.g., X-ray diffraction for related PNA analogues)

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. While the specific crystal structure of this compound itself is not detailed in the provided search results, extensive crystallographic studies have been conducted on closely related N-Cbz protected amino acid and peptide derivatives. mdpi.comnih.gov

These studies provide critical insights into the conformational preferences, bond angles, bond lengths, and intermolecular interactions, such as hydrogen bonding, that govern the molecular packing in the crystal lattice. For example, the crystallographic characterization of N-benzyloxycarbonyl-β-glycylglycylglycine benzyl (B1604629) ester, a related peptide, revealed detailed information on its molecular conformation, including torsion angles and the formation of an infinite two-dimensional network through N-H···O hydrogen bonds. nih.govnih.gov

Illustrative Crystallographic Data from a Related N-Cbz-Peptide Analogue

ParameterObservation from N-Cbz-β-glycylglycylglycine benzyl ester nih.govnih.gov
Molecular ConformationThe β-glycine residue adopts an extended conformation.
Key Torsion AngleA trans conformation is observed about the Cβ-Cα bond of the β-glycine residue.
Intermolecular InteractionsThree distinct N-H···O hydrogen bonds create an infinite 2D network.
Supramolecular FeaturesMolecules associate through hydrogen bonds, forming columns that extend along a crystallographic axis.

Theoretical and Computational Chemistry Approaches

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Stereoselectivity

Molecular Modeling of Interactions in Catalytic Systems

No specific studies employing molecular modeling to investigate the interactions of N-Cbz-glycine ethyl ester within catalytic systems were identified.

Green Chemistry and Sustainable Synthesis Considerations

Environmentally Friendly Reaction Conditions and Solvent Systems

The principles of green chemistry encourage the use of solvents that are less toxic and more environmentally benign. In the synthesis and application of N-Cbz-glycine ethyl ester, a shift away from traditional, often hazardous, solvents like dichloromethane (B109758) is observable in research. patsnap.com Alternative solvents are chosen to reduce environmental harm and improve safety.

Microwave-assisted synthesis represents another advancement in creating environmentally friendly reaction conditions. This technique can accelerate reaction times, often leading to higher yields and cleaner reactions with fewer by-products. patsnap.com For example, the deprotection of S-benzyl-N-benzyloxycarbonylcysteinylglycine ethyl ester, a related peptide, is facilitated under microwave irradiation, demonstrating the potential for this technology in reactions involving similar Cbz-protected esters. patsnap.com

Below is a table comparing solvents used in syntheses involving this compound and related compounds.

SolventApplication ContextGreen Chemistry Considerations
Dichloromethane Peptide synthesis patsnap.comHalogenated solvent, associated with environmental and health hazards.
Ethyl Acetate (B1210297) Peptide synthesis google.comLower toxicity, biodegradable, considered a greener alternative.
Acetonitrile Peptide coupling reactions orgsyn.orgLess toxic than many chlorinated solvents, but still requires careful handling.
Tetrahydrofuran Peptide synthesis patsnap.comCommon organic solvent; efforts are made to replace it with greener options where possible.

Catalyst and Solvent-Free Amidation Processes

A significant stride in sustainable chemistry is the development of reactions that proceed without the need for catalysts or solvents, which are major contributors to chemical waste. Research has demonstrated the feasibility of catalyst-free amidation of inactive esters derived from N-protected amino acids. researchgate.net This approach is particularly relevant as it is compatible with common N-protecting groups like tert-butyloxycarbonyl (Boc) and carboxybenzyl (Cbz). researchgate.net

Such processes offer a cost-effective and environmentally friendly method for creating amide bonds, a fundamental reaction in peptide chemistry. researchgate.net By eliminating the catalyst, the process avoids potential contamination of the product with metal residues and simplifies purification procedures. The absence of a solvent reduces waste, lowers costs, and minimizes the environmental impact associated with solvent production and disposal. nih.govresearchgate.net

Mechanochemical methods, which involve reactions induced by mechanical force (e.g., grinding), also present a promising solvent-free alternative for amide synthesis. researchgate.netmdpi.com These techniques can be applied to a wide range of substrates, including N-protected α-amino acids, to produce amides in high yields without detectable racemization. researchgate.net

The table below summarizes key findings in this area.

MethodKey FeaturesApplicability to this compound
Catalyst-Free Thermal Amidation Reaction proceeds under mild conditions without a catalyst. researchgate.netCompatible with Cbz protecting group. researchgate.net
Solvent-Free Amidation (e.g., FeCl₃ catalyzed) Reduces solvent waste, simplifies workup. nih.govresearchgate.netmdpi.comGeneral method applicable to various esters; specific application to Cbz-glycine ethyl ester is plausible.
Mechanochemical Amidation Solvent-drop grinding; rapid and efficient. researchgate.netCompatible with N-protected amino acids. researchgate.net

Recycling and Recovery of Reagents and By-products

A core tenet of green chemistry is the atom economy, which advocates for maximizing the incorporation of all materials used in the process into the final product. This includes the recycling of reagents and the recovery of by-products. In the context of reactions involving this compound, such as its amidation, efforts are being made to develop more sustainable protocols. researchgate.net

One notable approach focuses on the recovery of excess amine and the alcohol generated as a by-product during the amidation of N-protected amino acid esters. researchgate.net In a typical amidation of this compound with an amine, ethanol (B145695) is produced as a by-product. Designing processes where both the unreacted amine and the ethanol can be easily recovered and potentially reused significantly improves the cost-effectiveness and environmental profile of the synthesis. researchgate.net

Furthermore, in some advanced coupling reactions, the by-products of the activating agents can also be recovered and recycled. researchgate.net While not a direct reaction of this compound itself, the principle is applicable to the broader field of peptide synthesis where this compound is an important intermediate. For example, the by-product Oxyma, generated from certain coupling reagents, has been shown to be recoverable and recyclable, showcasing a path toward more circular chemical processes. researchgate.net

SubstanceRole in SynthesisRecovery/Recycling Strategy
Excess Amine Reagent (in amidation)Recovery from the reaction mixture for reuse. researchgate.net
Ethanol By-product (from amidation of ethyl ester)Recovery and purification for use as a solvent or reagent. researchgate.net
Coupling Agent By-products (e.g., Oxyma) By-product (in peptide coupling)Recovery and recycling to reduce waste in multi-step syntheses. researchgate.net

Q & A

Q. What are the standard synthetic protocols for preparing N-Cbz-glycine Ethyl Ester, and how do coupling agents influence reaction efficiency?

this compound is typically synthesized via carbodiimide-mediated coupling. For instance, 1,1’-carbonyldiimidazole (CDI) in dry THF facilitates the reaction between N-Cbz-glycine and ethyl esters, yielding the product after acid workup . Alternatively, dicyclohexylcarbodiimide (DCC) is employed to couple N-Cbz-glycine with tyrosyl ethyl ester, forming peptide derivatives . The choice of coupling agent impacts reaction kinetics, byproduct formation, and purification ease.

Q. What analytical techniques are recommended for characterizing this compound and its derivatives?

Key methods include:

  • Infrared (IR) spectroscopy : To confirm ester carbonyl (~1740 cm⁻¹) and Cbz-protected amine groups.
  • ¹H-NMR : For monitoring coupling efficiency and side-chain modifications (e.g., glycine’s α-protons at δ 3.8–4.2 ppm).
  • Differential Scanning Calorimetry (DSC) : To assess thermal stability and phase transitions in polymerized derivatives .
  • Elemental analysis : For verifying purity and stoichiometry in novel compounds .

Q. How should this compound be handled to ensure stability and reproducibility in experiments?

Store the compound under inert gas (e.g., argon) at –20°C to prevent hydrolysis of the ethyl ester moiety. Use anhydrous solvents (e.g., THF, DMF) during synthesis to avoid side reactions. Safety protocols should include fume hood usage, as intermediates may release hazardous gases (e.g., CO₂ during CDI reactions) .

Advanced Research Questions

Q. How can diastereomeric byproducts be minimized during peptide coupling reactions involving this compound?

Steric hindrance and racemization are common challenges. Selecting glycine (achiral) as the adjacent amino acid reduces diastereomer formation, as demonstrated in tripeptide synthesis (Gly-Ser-Gly) . Low-temperature reactions (0–4°C) and additives like HOBt (hydroxybenzotriazole) can further suppress racemization.

Q. What mechanisms govern the pH-sensitive degradation of polymers derived from this compound?

Polyphosphazenes containing glycine ethyl ester exhibit a two-stage degradation:

  • Stage 1 : Rapid hydrolysis of ester side chains under physiological conditions (pH 7.4), yielding water-soluble intermediates.
  • Stage 2 : Slow backbone cleavage under acidic conditions (pH 5–6), controlled by benzyl ester content . This pH dependency is exploitable in controlled drug delivery systems.

Q. How does this compound enhance enzymatic dynamic kinetic resolution (DKR) in peptide synthesis?

In DKR, this compound serves as an acyl donor with Novozym 435 (lipase) and Pd/AlO(OH) catalysts. The ethyl ester’s lability facilitates racemization at 60–100°C, enabling high enantioselectivity in dipeptide and tripeptide formation .

Q. What are the limitations of mass spectrometry (MS) in analyzing this compound-containing peptides?

MS may fail to resolve isobaric impurities (e.g., acetylated byproducts) in complex mixtures. Coupling with chromatographic techniques (e.g., HPLC-MS) and isotopic labeling improves specificity. For example, GC-MS with NCI detection effectively identifies ethyl ester derivatives in lipid matrices .

Q. How can contradictory data on coupling efficiency be resolved when scaling up this compound-based syntheses?

Batch-to-batch variability often arises from trace moisture or incomplete activation of carboxyl groups. Replicate small-scale trials with rigorous drying (molecular sieves) and real-time monitoring (TLC or in-situ IR) are critical. Statistical validation (e.g., ANOVA) of reaction parameters (temperature, solvent) is recommended .

Methodological Recommendations

  • Experimental Design : Use a fractional factorial design to optimize coupling agent concentration and reaction time .
  • Data Interpretation : Apply principal component analysis (PCA) to NMR datasets to identify spectral outliers caused by impurities .
  • Replication : Include negative controls (e.g., uncoupled N-Cbz-glycine) to validate product formation .

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Feasible Synthetic Routes

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N-Cbz-glycine Ethyl Ester
Reactant of Route 2
Reactant of Route 2
N-Cbz-glycine Ethyl Ester

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.